molecular formula C21H18N4O4S B2508388 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1243063-08-2

3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2508388
CAS No.: 1243063-08-2
M. Wt: 422.46
InChI Key: BAFZEQIGSGWTCJ-UHFFFAOYSA-N
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Description

3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the medium spiny neurons of the striatum and critical for regulating intracellular cyclic nucleotide signaling. By selectively inhibiting PDE10A , this compound elevates both cAMP and cGMP levels, thereby modulating dopaminergic and glutamatergic signaling pathways implicated in basal ganglia function. Its primary research value lies in the investigation of neuropsychiatric and neurodegenerative disorders; it serves as a crucial pharmacological tool for studying the pathophysiology and potential treatment avenues for conditions such as schizophrenia and Huntington's disease, where striatal dysfunction is a core feature. The compound's mechanism, involving the potentiation of dopamine D1 receptor signaling and attenuation of D2 receptor signaling, makes it a valuable probe for dissecting the complex circuitry of the brain's reward and motor systems, offering insights that are foundational for the development of novel central nervous system therapeutics.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-28-17-9-8-14(12-18(17)29-2)16(26)13-30-21-23-22-19-20(27)24(10-11-25(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFZEQIGSGWTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps. One common method starts with the preparation of the triazolopyrazinone core, followed by the introduction of the phenyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Thermal Decomposition and Stability

Eltoprazine dihydrochloride undergoes thermal decomposition under high temperatures, producing hazardous byproducts. Key findings include:

ConditionProducts FormedSupporting Data Source
Heating above 300°CCarbon oxides (CO, CO₂), hydrogen chloride (HCl), nitrogen oxides (NOₓ)SDS
Exposure to strong oxidizersReactive intermediates (unstable)SDS
  • Mechanistic Insight : The breakdown of the benzodioxin and piperazine moieties under heat generates gaseous byproducts, with HCl release attributed to the dissociation of the hydrochloride salt .

Solubility and Reactivity in Solvents

Eltoprazine dihydrochloride exhibits variable solubility, influencing its stability in different solvents:

SolventSolubility (mg/mL)NotesSource
Dimethylformamide (DMF)30Stable under inert gas purging
Dimethyl sulfoxide (DMSO)20No observable decomposition at RT
Ethanol25Forms clear solutions; stable for 24h
PBS (pH 7.2)1Limited aqueous stability
  • Critical Note : Solutions in PBS require fresh preparation due to hydrolysis risks .

Incompatibility with Reactive Agents

The compound reacts with strong oxidizing agents, leading to hazardous outcomes:

Reactive AgentObserved EffectSource
Peroxides, chloratesExothermic decomposition
Strong acids/basesAccelerated hydrolysis
  • Safety Implication : Storage must avoid contact with oxidizing materials to prevent explosive reactions .

Hydrolysis and pH-Dependent Stability

Eltoprazine dihydrochloride is susceptible to hydrolysis under extreme pH conditions:

pH RangeStability ProfileSource
2–3Rapid degradation (acidic cleavage)
10–12Base-induced decomposition
  • Structural Vulnerability : The benzodioxin ring and piperazine nitrogen atoms are prone to protonation or deprotonation, destabilizing the molecule .

Synthetic and Functionalization Reactions

Eltoprazine dihydrochloride serves as a precursor in medicinal chemistry:

Reaction TypeApplicationSource
AlkylationSynthesis of S-15535 (5-HT₁A agonist)
AcylationProdrug development
  • Example : Alkylation at the piperazine nitrogen yields derivatives with enhanced receptor selectivity .

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that compounds similar to 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exhibit significant antibacterial activities. For instance, derivatives of triazolo[4,3-a]pyrazine have shown moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentrations (MIC) for some derivatives were reported as low as 16 μg/mL against Escherichia coli and 32 μg/mL against Staphylococcus aureus, comparable to established antibiotics like ampicillin .

Anticancer Activity

Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells and induce apoptosis. For example:

  • Compounds with specific substitutions at the 7-position of the triazolo[4,3-a]pyrazine structure demonstrated enhanced activity against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • Electron-donating groups on the phenyl ring enhance antibacterial activity.
  • The presence of sulfur atoms in the structure may play a crucial role in biological interactions .

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., methoxy in the target compound) enhance membrane interaction but reduce metabolic stability.
    • Bulky substituents (e.g., 3,4-dimethylphenyl in ) improve target affinity but may limit solubility .
  • Synthetic Scalability : CDI-based methods () are scalable and yield >90% purity, whereas piperazine-functionalized derivatives () require multi-step purification .

Biological Activity

The compound 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical formula of the compound is C23H22N4O5SC_{23}H_{22}N_4O_5S, with a molecular weight of approximately 478.58 g/mol. Its unique structure features a triazolo[4,3-a]pyrazinone moiety which is known to influence its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Reduces inflammation markers in vitro and in vivo.
  • Anticonvulsant : May exhibit effects in seizure models.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in critical cellular processes such as:

  • Signal transduction pathways
  • DNA replication and repair mechanisms

This inhibition can lead to altered cellular responses contributing to its therapeutic effects.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of triazolo[4,3-a]pyrazinones showed significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 10–50 µg/mL against various strains .
  • Anticancer Effects :
    • In vitro assays on human cancer cell lines (e.g., MCF7 for breast cancer) indicated that the compound inhibited cell growth with IC50 values ranging from 0.5 to 1.5 µM. This suggests a potent anticancer activity that warrants further exploration .
  • Anti-inflammatory Activity :
    • The compound was tested in models of inflammation where it significantly reduced edema and inflammatory cytokines compared to control groups .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that the compound could serve as a lead for developing new antibiotics due to its effectiveness against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. This finding highlights its potential as an anticancer agent .

Data Summary

The following table summarizes key biological activities and their corresponding IC50/MIC values:

Biological ActivityTargetIC50/MIC Value
AntimicrobialVarious Bacteria10–50 µg/mL
AnticancerMCF7 (Breast Cancer)0.5–1.5 µM
Anti-inflammatoryEdema ModelSignificant Reduction

Q & A

Q. Critical Parameters :

VariableImpact on Yield
Solvent (DMFA vs. DCM)DMFA enhances solubility of intermediates but may increase side reactions
Reaction Time<24 hours leads to incomplete cyclization; >24 hours risks decomposition
Acid ActivationCDI outperforms POCl₃ in minimizing byproducts like imidazole adducts

Basic Question: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

Answer:

  • 1H/13C NMR : Key peaks include:
    • δ 7.3–8.1 ppm (aromatic protons from phenyl and triazolopyrazine moieties) .
    • δ 3.8–4.2 ppm (methoxy groups from 3,4-dimethoxyphenyl substituents) .
  • IR Spectroscopy : Strong absorption at ~1715 cm⁻¹ (C=O stretching of the pyrazinone ring) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Expected [M+H]+: m/z calculated for C₂₃H₂₀N₄O₄S: 472.12 .

Troubleshooting : Impurities from incomplete cyclization (e.g., hydrazine intermediates) appear as doublets in NMR or additional HPLC peaks at Rt ±1.5 minutes .

Basic Question: How is biological activity assessed for this compound, and what are key assay considerations?

Answer:

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for triazolopyrazine core activity (e.g., 7-cyclopentyl analogues show IC₅₀ = 12–18 μM ).
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli. The 3,4-dimethoxyphenyl group enhances membrane penetration but may reduce selectivity .

Data Interpretation : Compare with structurally similar compounds (e.g., 6-(3,4-dimethoxyphenyl)-3-methyl-triazolo[4,3-b]pyridazine ) to isolate substituent effects.

Advanced Question: What mechanistic insights explain the role of the sulfanyl linker in modulating reactivity?

Answer:
The sulfanyl (-S-) group:

  • Electronic Effects : Stabilizes the transition state during nucleophilic substitution via electron donation, as shown by DFT calculations on analogous triazolopyridazines .
  • Conformational Flexibility : Enables adaptive binding in enzyme pockets (e.g., kinase inhibition). Molecular dynamics simulations suggest a 15–20° torsional angle shift compared to methylene linkers .

Experimental Validation : Replace -S- with -O- or -CH₂- and compare reaction kinetics (e.g., SNAr rates decrease 3-fold with -CH₂- ).

Advanced Question: How can structure-activity relationships (SAR) guide derivative design?

Answer:
Key SAR trends from analogous compounds:

SubstituentBiological Impact
3,4-Dimethoxyphenyl Enhances lipophilicity (logP +0.5) but may reduce aqueous solubility
7-Phenyl Improves binding to ATP pockets (e.g., kinases) via π-π stacking
Sulfanyl Linker Increases metabolic stability compared to ester linkages (t₁/₂ > 6 hours in liver microsomes )

Design Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to balance potency and solubility .

Advanced Question: How should researchers resolve contradictions in synthetic yield data across studies?

Answer:
Discrepancies often arise from:

  • Impurity of Starting Materials : Hydrazinopyrazinones with >95% purity via HPLC are critical; commercial batches may vary .
  • Solvent Drying : Anhydrous DMFA (H₂O <0.01%) is essential to prevent hydrolysis of CDI-activated intermediates .

Case Study : A 2025 study reported 80% yield using freshly distilled DMFA, while a 2023 study observed 55% yield with technical-grade solvent .

Advanced Question: What alternative synthetic routes exist for scale-up, and what are their trade-offs?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hours (vs. 24 hours) but requires specialized equipment and may lower yield by 10–15% .
  • Solid-Phase Synthesis : Enables combinatorial libraries but is limited by resin compatibility (e.g., Wang resin fails above 100°C ).

Q. Cost-Benefit Analysis :

MethodProsCons
Conventional RefluxLow cost, high yieldTime-intensive
MicrowaveFast, energy-efficientCapital investment required

Advanced Question: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

  • Polymorphism : The 3,4-dimethoxyphenyl group induces multiple crystal forms. Use methanol/water (9:1) for monoclinic crystals suitable for diffraction .
  • Solvent Trapping : DMFA residues disrupt lattice formation. Recrystallize from i-propanol/ethyl acetate (3:1) to exclude polar solvents .

Data Collection Tips : Cool crystals to 100 K to minimize thermal motion artifacts .

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